(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
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Description
(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C23H18FN3O5 and its molecular weight is 435.411. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Magnetic Properties
Compounds with aroylhydrazone units, similar in structural complexity to the specified compound, have been synthesized and investigated for their catalytic performances and magnetic properties. For example, Cu(II) complexes containing N-rich aroylhydrazone ligands have shown catalytic activity towards the peroxidative oxidation of xylenes under microwave irradiation, leading to the formation of valuable chemical products such as methyl benzyl alcohol, tolualdehyde, and toluic acid. These complexes also exhibited interesting magnetic properties, making them subjects of study in the field of magnetic materials (Sutradhar et al., 2019).
Sensor Development
Derivatives of aroylhydrazones, akin to the compound , have been explored for their potential as sensors. Research into acylhydrazone-based compounds has demonstrated specific responses towards fluoride ions, indicating their potential application in the development of selective chemical sensors. These findings are supported by spectrofluorometric methods and theoretical studies, highlighting the versatility of such compounds in sensor technology (Jose et al., 2018).
Antioxidant Activity
Compounds containing the 1,3,4-oxadiazole moiety, structurally related to the specified compound, have been synthesized and tested for their in vitro antioxidant activity. The presence of certain substituents, such as aromatic groups, has been shown to enhance the free radical scavenging activity, suggesting potential applications in the development of antioxidant agents (Maheshwari et al., 2011).
Properties
IUPAC Name |
N'-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5/c24-17-7-3-16(4-8-17)13-27-11-1-2-18(23(27)30)22(29)26-25-21(28)10-6-15-5-9-19-20(12-15)32-14-31-19/h1-12H,13-14H2,(H,25,28)(H,26,29)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTDXDCKRRHMQH-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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